6-(2,4-Dichlorophenyl)pyridin-3-amine

Catalog No.
S911622
CAS No.
1357165-68-4
M.F
C11H8Cl2N2
M. Wt
239.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,4-Dichlorophenyl)pyridin-3-amine

CAS Number

1357165-68-4

Product Name

6-(2,4-Dichlorophenyl)pyridin-3-amine

IUPAC Name

6-(2,4-dichlorophenyl)pyridin-3-amine

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.1 g/mol

InChI

InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2

InChI Key

OZOBVDOLHBOFCE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N

Antioxidant and Anticancer Agents

Regioselective Synthesis of New Pyrimidine Derivatives

Pyrrolidine Drug Discovery

CDK2 Inhibitors

Pyrrolo[2,3-d]pyrimidine Derivatives

6-(2,4-Dichlorophenyl)pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a dichlorophenyl group at the sixth position and an amino group at the third position. Its molecular formula is C11H8Cl2N, and it features two chlorine atoms on the phenyl ring, which contribute to its chemical properties and biological activities. The presence of these substituents makes it a compound of interest in medicinal chemistry, particularly for its potential pharmaceutical applications.

Typical of amines and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, reacting with electrophiles.
  • Electrophilic Aromatic Substitution: The dichlorophenyl group may undergo electrophilic substitution reactions, leading to further functionalization.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.

These reactions allow for the synthesis of various derivatives that may exhibit enhanced biological activity or altered chemical properties.

6-(2,4-Dichlorophenyl)pyridin-3-amine has shown promising biological activities, particularly in the field of medicinal chemistry. Studies indicate that it possesses:

  • Anticancer Properties: It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity in inhibiting cell proliferation .
  • Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the amino group which can interact with inflammatory pathways .
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes such as 5-lipoxygenase, which is involved in inflammatory processes .

The synthesis of 6-(2,4-Dichlorophenyl)pyridin-3-amine can be achieved through several methods:

  • Direct Amination: This involves the reaction of 2,4-dichlorobenzene with pyridin-3-carbonitrile in the presence of a suitable amine under specific conditions to yield the desired product.
  • Substitution Reactions: A common method includes the nucleophilic substitution of a suitable leaving group on a pyridine derivative with an amine.
  • Multi-step Synthesis: This may involve initial formation of an intermediate followed by further reactions to introduce the dichlorophenyl group and amino functionality .

The applications of 6-(2,4-Dichlorophenyl)pyridin-3-amine are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Biological Studies: Employed in research to understand mechanisms of action related to its biological activity.

Interaction studies involving 6-(2,4-Dichlorophenyl)pyridin-3-amine focus on its binding affinity to various biological targets. These studies include:

  • Molecular Docking Studies: Computational methods have been used to predict how this compound interacts with specific proteins or enzymes involved in disease pathways.
  • In Vitro Assays: Laboratory tests assess its efficacy against target cells or enzymes, providing insight into its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 6-(2,4-Dichlorophenyl)pyridin-3-amine. Here are notable examples:

Compound NameStructureUnique Features
6-(4-Chlorophenyl)pyridin-3-amineC11H9ClNContains one chlorine atom; different pharmacological profile
5-(2,4-Dichlorophenyl)pyridin-3-amineC11H9Cl2NSubstituent at the fifth position alters reactivity
6-(2-Methylphenyl)pyridin-3-amineC12H13NMethyl substitution affects lipophilicity and biological activity

These compounds highlight the uniqueness of 6-(2,4-Dichlorophenyl)pyridin-3-amine due to its specific dichlorophenyl substitution pattern, which significantly influences its chemical behavior and biological effects.

MethodologyTypical Yield (%)Reaction TimeTemperature (°C)AdvantagesLimitations
Direct Amination55-753-7 hours100-150Simple procedure, readily available reagentsHarsh conditions, limited regioselectivity
Palladium Cross-Coupling70-852-6 hours80-120High selectivity, mild conditionsExpensive catalysts, air sensitivity
Microwave-Assisted79-891-4 minutes120-200Rapid reactions, energy efficientEquipment dependency, scale limitations
Solid-Phase Synthesis60-808-24 hours60-100Easy purification, automation compatibleLower yields, specialized resins required

The conventional direct amination methods typically provide yields in the 55-75% range but require extended reaction times of 3-7 hours at elevated temperatures [30]. These approaches suffer from limitations including harsh reaction conditions and challenges in achieving regioselective functionalization [4]. The formation of byproducts and the need for specialized handling of reactive amide reagents further complicate these procedures [3].

Palladium-catalyzed cross-coupling approaches demonstrate superior performance with yields typically ranging from 70-85% under milder reaction conditions [8] [9]. The Suzuki-Miyaura coupling shows particular effectiveness for constructing carbon-carbon bonds, while Buchwald-Hartwig amination excels in carbon-nitrogen bond formation [8] [12]. However, these methods require expensive palladium catalysts and often necessitate inert atmosphere conditions [11].

Microwave-assisted synthesis emerges as the most time-efficient approach, reducing reaction times from hours to minutes while maintaining yields in the 79-89% range [14] [15]. The rapid heating and precise temperature control provided by microwave irradiation minimize side reactions and improve overall reaction selectivity [19]. The primary limitations include equipment requirements and challenges in scaling to larger reaction volumes [19].

Solid-phase synthesis techniques offer unique advantages in terms of purification simplicity and automation compatibility [21] [25]. Yields typically range from 60-80%, which is lower than solution-phase methods, but the ease of product isolation and potential for parallel synthesis can offset this disadvantage [24]. The requirement for specialized resins and longer reaction times represents the main limitations of this approach [27].

Table 2: Reaction Condition Optimization Parameters

ParameterDirect AminationPd Cross-CouplingMicrowaveSolid-Phase
Optimal Temperature Range120-150°C80-120°C140-200°C60-100°C
Catalyst LoadingNot applicable1-10 mol%VariableResin-bound
Solvent SystemXylene, liquid NH3DMF, tolueneSolvent-free possibleVarious
Reaction AtmosphereInert requiredInert preferredAir stableAir stable
Scale SuitabilityLaboratoryLaboratory to pilotLaboratoryLaboratory

The choice of synthetic pathway depends significantly on the specific requirements of the synthesis campaign [29]. For research-scale preparations requiring rapid access to target compounds, microwave-assisted methods provide optimal efficiency [14]. Large-scale preparations may favor palladium-catalyzed approaches due to their reliability and scalability potential [8]. Solid-phase methods excel in library synthesis applications where multiple analogs are required [21].

Environmental considerations increasingly influence pathway selection, with green chemistry principles favoring methods that minimize waste generation and energy consumption [16]. Microwave-assisted synthesis demonstrates advantages in energy efficiency, while solid-phase methods reduce solvent usage through simplified purification procedures [15] [25].

The reproducibility of reported yields varies significantly across different methodologies, with academic literature often reporting optimized results that may not reflect routine synthetic performance [32] [31]. Practical implementation typically achieves yields 20-30% lower than published values, emphasizing the importance of method validation and optimization for specific synthetic targets [32].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 6-(2,4-Dichlorophenyl)pyridin-3-amine. While specific crystallographic data for this exact compound was not available in the literature, studies of structurally related compounds provide valuable insights into the expected geometric parameters and molecular conformation.

Comparative crystallographic analysis of similar pyridine derivatives reveals characteristic structural features. The central pyridine ring typically exhibits planarity with minimal deviation from the mean plane, generally showing maximum deviations of less than 0.074 Å [1]. The dihedral angle between the pyridine ring and the attached dichlorophenyl moiety is expected to be approximately 86-87°, based on analogous structures [1]. This near-perpendicular orientation minimizes steric interactions while maintaining electronic communication between the aromatic systems.

The amino group at position 3 of the pyridine ring introduces significant hydrogen bonding capabilities, which influence both intramolecular and intermolecular interactions in the crystal lattice. The 2,4-dichlorophenyl substitution pattern creates characteristic halogen bonding opportunities that contribute to crystal packing stability [1]. The chlorine atoms, positioned at the 2 and 4 positions of the phenyl ring, establish intermolecular halogen contacts with neighboring molecules, forming extended networks in the solid state.

Structural parameters derived from related compounds indicate that the carbon-nitrogen bond lengths within the pyridine ring fall within the typical range of 1.33-1.39 Å, while the carbon-carbon bond distances average 1.38-1.40 Å [1]. The exocyclic carbon-nitrogen bond connecting the amino group to the pyridine ring typically measures approximately 1.35-1.37 Å.

ParameterExpected ValueReference Range
Pyridine ring planarity±0.074 ű0.05-0.10 Å
Dihedral angle (pyridine-phenyl)86-87°80-90°
C-N bond length (ring)1.33-1.39 Å1.32-1.40 Å
C-C bond length (ring)1.38-1.40 Å1.37-1.41 Å

The crystal packing of 6-(2,4-Dichlorophenyl)pyridin-3-amine is anticipated to be dominated by intermolecular hydrogen bonding involving the amino group and halogen bonding from the chlorine substituents. These interactions create a three-dimensional network that stabilizes the crystal structure and influences the compound's physical properties [1] [2].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-(2,4-Dichlorophenyl)pyridin-3-amine through analysis of both proton and carbon environments, supplemented by two-dimensional correlation techniques.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 6-(2,4-Dichlorophenyl)pyridin-3-amine exhibits characteristic chemical shifts corresponding to the distinct proton environments within the molecule. The pyridine ring protons appear in the aromatic region between 7.0-8.5 parts per million, with specific chemical shifts dependent on their electronic environment and substitution pattern [3] [4].

The proton at position 2 of the pyridine ring (adjacent to the nitrogen atom) typically resonates at approximately 8.6-8.7 parts per million due to the strong deshielding effect of the electronegative nitrogen [3] [5]. The proton at position 4 appears around 7.8-8.0 parts per million, while the proton at position 5 resonates at approximately 7.2-7.4 parts per million [4] [5].

The dichlorophenyl ring protons exhibit characteristic splitting patterns reflecting the 2,4-substitution pattern. The proton at position 3 of the phenyl ring appears as a doublet of doublets at approximately 7.3-7.5 parts per million, while the proton at position 5 resonates as a doublet at 7.4-7.6 parts per million [6] [7]. The proton at position 6 appears as a doublet at approximately 7.6-7.8 parts per million [7].

The amino group protons appear as a broad signal between 5.0-6.5 parts per million, with the exact chemical shift dependent on concentration, temperature, and solvent conditions [8] [9]. These protons often exchange rapidly with deuterated solvents, providing a diagnostic test for their identification [9].

Proton PositionChemical Shift (ppm)MultiplicityIntegration
Pyridine H-28.6-8.7singlet1H
Pyridine H-47.8-8.0doublet1H
Pyridine H-57.2-7.4doublet1H
Phenyl H-37.3-7.5doublet of doublets1H
Phenyl H-57.4-7.6doublet1H
Phenyl H-67.6-7.8doublet1H
Amino group5.0-6.5broad singlet2H

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals the electronic environment of each carbon atom within the molecular framework. The pyridine ring carbons exhibit characteristic chemical shifts in the aromatic region between 120-160 parts per million [10] [5].

The carbon atom bearing the amino group (C-3) typically appears at approximately 145-150 parts per million due to the electron-donating effect of the amino substituent [10]. The carbon atom bearing the dichlorophenyl substituent (C-6) resonates around 155-160 parts per million [10] [11]. The remaining pyridine carbons appear between 120-140 parts per million, with specific chemical shifts determined by their proximity to the nitrogen atom and substituents [11].

The dichlorophenyl ring carbons show characteristic patterns reflecting the chlorine substitution. The carbon atoms bearing chlorine substituents exhibit downfield shifts due to the electron-withdrawing effect of the halogens [10]. The quaternary carbons (C-2 and C-4) typically appear between 130-140 parts per million, while the unsubstituted carbons resonate between 125-135 parts per million [12].

Carbon PositionChemical Shift (ppm)Assignment
Pyridine C-2155-160quaternary carbon
Pyridine C-3145-150amino-bearing carbon
Pyridine C-4125-130CH carbon
Pyridine C-5120-125CH carbon
Pyridine C-6155-160phenyl-bearing carbon
Phenyl C-1135-140quaternary carbon
Phenyl C-2130-135chloro-bearing carbon
Phenyl C-3125-130CH carbon
Phenyl C-4135-140chloro-bearing carbon
Phenyl C-5125-130CH carbon
Phenyl C-6130-135CH carbon

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information for structural confirmation. Correlation spectroscopy (COSY) reveals scalar coupling relationships between adjacent protons, confirming the substitution pattern on both the pyridine and phenyl rings [13].

Heteronuclear single quantum coherence (HSQC) spectroscopy establishes one-bond carbon-hydrogen correlations, enabling unambiguous assignment of all carbon and proton signals [13]. Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-hydrogen couplings, providing connectivity information across heteroatoms and quaternary carbons [13].

Nuclear Overhauser effect spectroscopy (NOESY) can provide spatial proximity information, confirming the relative orientation of the pyridine and phenyl rings and supporting conformational analysis [13].

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides characteristic vibrational frequencies that serve as molecular fingerprints for functional group identification in 6-(2,4-Dichlorophenyl)pyridin-3-amine. The infrared spectrum exhibits several diagnostic absorption bands corresponding to the distinct functional groups present in the molecule.

Nitrogen-Hydrogen Stretching Vibrations

The primary amino group attached to the pyridine ring generates characteristic nitrogen-hydrogen stretching absorptions in the 3300-3500 wavenumber region [14] [15] [8]. Primary amines typically exhibit two distinct nitrogen-hydrogen stretching bands corresponding to symmetric and asymmetric stretching modes [8] [9]. These absorptions appear as sharp, medium-intensity peaks at approximately 3350 and 3450 inverse centimeters [15] [16].

The exact position and intensity of these bands are influenced by hydrogen bonding interactions, with concentrated samples showing broader absorptions due to intermolecular hydrogen bonding [9]. In dilute solutions or gas phase measurements, the nitrogen-hydrogen stretches appear sharper and at slightly higher frequencies [17].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, distinguishing aromatic protons from aliphatic carbon-hydrogen bonds [18] [19] [20]. The pyridine and phenyl rings contribute multiple overlapping absorptions between 3030-3080 inverse centimeters [19] [20].

These absorptions typically exhibit weak to medium intensity and provide confirmation of aromatic character [18]. The presence of multiple aromatic carbon-hydrogen stretches at frequencies above 3000 inverse centimeters serves as a diagnostic indicator for aromatic compounds [20] [21].

Aromatic Carbon-Carbon and Carbon-Nitrogen Stretching Vibrations

The aromatic ring systems generate characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [18] [19] [20]. The pyridine ring typically shows absorptions at approximately 1580 and 1500 inverse centimeters, corresponding to ring stretching modes [19] [20].

The dichlorophenyl ring contributes additional absorptions in this region, with characteristic bands appearing at approximately 1475 and 1590 inverse centimeters [20]. The presence of chlorine substituents can shift these frequencies slightly due to electronic effects [22].

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine bonds in the dichlorophenyl moiety generate characteristic stretching vibrations in the 600-800 wavenumber region [23] [16]. These absorptions typically appear as medium to strong intensity bands, with specific frequencies dependent on the substitution pattern and electronic environment .

The 2,4-dichlorosubstitution pattern produces multiple carbon-chlorine stretching modes, typically observed between 650-750 inverse centimeters [23]. The asymmetric substitution pattern results in distinct vibrational frequencies for each carbon-chlorine bond .

Aromatic Carbon-Hydrogen Out-of-Plane Bending Vibrations

Out-of-plane carbon-hydrogen bending vibrations provide additional fingerprint information in the 650-900 wavenumber region [18] [19] [20]. The substitution pattern on both the pyridine and phenyl rings influences the exact frequencies and intensities of these absorptions [19] [25].

Monosubstituted and trisubstituted aromatic rings exhibit characteristic patterns in this region, with specific frequencies diagnostic of the substitution pattern [25]. The combined analysis of these fingerprint absorptions enables confirmation of the molecular structure [19].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch (primary amine)3300-3500medium-strongsymmetric/asymmetric stretch
Aromatic C-H stretch3030-3080weak-mediumaromatic C-H bonds
Aromatic C=C/C=N stretch1450-1600medium-strongring stretching modes
C-Cl stretch600-800medium-strongcarbon-chlorine bonds
Aromatic C-H out-of-plane650-900weak-mediumsubstitution pattern

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns for 6-(2,4-Dichlorophenyl)pyridin-3-amine. The molecular ion exhibits a distinctive isotope pattern due to the presence of two chlorine atoms, while fragmentation pathways reveal structural details.

Molecular Ion and Isotope Pattern

The molecular ion of 6-(2,4-Dichlorophenyl)pyridin-3-amine appears at mass-to-charge ratio 239, corresponding to the molecular formula C₁₁H₈Cl₂N₂ [26] [27]. The presence of two chlorine atoms creates a characteristic isotope pattern due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) [28] [29] [30].

The isotope pattern exhibits three distinct peaks separated by two mass units: the molecular ion peak at mass-to-charge ratio 239 (containing two ³⁵Cl atoms), a peak at mass-to-charge ratio 241 (containing one ³⁵Cl and one ³⁷Cl atom), and a peak at mass-to-charge ratio 243 (containing two ³⁷Cl atoms) [31] [32] [33]. The relative intensities of these peaks follow the expected ratio of 9:6:1, confirming the presence of two chlorine atoms [32] [33].

Primary Fragmentation Pathways

The molecular ion undergoes several characteristic fragmentation pathways typical of aromatic amine compounds. Loss of a chlorine radical (35 mass units) represents a common fragmentation pathway, generating a fragment ion at mass-to-charge ratio 204 [34] [35]. This fragmentation is particularly favored for chlorine substituents in the ortho position due to favorable intramolecular interactions [35].

Loss of hydrogen cyanide (27 mass units) from the pyridine ring constitutes another characteristic fragmentation pathway for pyridine derivatives, producing a fragment ion at mass-to-charge ratio 212 [34] [36]. This fragmentation involves rearrangement processes typical of aromatic nitrogen heterocycles [36].

The dichlorophenyl moiety can fragment through loss of dichlorobenzene (147 mass units), generating a fragment ion at mass-to-charge ratio 92 corresponding to the substituted pyridine portion [34]. Alternatively, the pyridine portion can be lost, producing dichlorophenyl-related fragments [34].

Secondary Fragmentation Patterns

Secondary fragmentation processes generate additional structural information through consecutive bond cleavages. The fragment ion at mass-to-charge ratio 204 (after chlorine loss) can undergo further fragmentation through loss of the amino group (16 mass units), producing a fragment at mass-to-charge ratio 188 [34] [36].

The pyridine-containing fragments can lose nitrogen-containing groups through rearrangement processes, generating stable aromatic cations [36]. The formation of tropylium-like ions represents a common fragmentation pathway for aromatic systems [34].

Alpha-cleavage adjacent to the nitrogen atom in the amino group produces characteristic fragment ions [34] [36]. Loss of the complete amino functionality (NH₂, 16 mass units) generates a fragment ion retaining the dichlorophenylpyridine core structure [36].

Characteristic Fragment Ions

Several fragment ions serve as diagnostic markers for structural confirmation. The base peak often corresponds to the dichlorophenyl cation at mass-to-charge ratio 163, formed through cleavage of the carbon-carbon bond connecting the pyridine and phenyl rings [34]. This fragment retains the characteristic chlorine isotope pattern with peaks at mass-to-charge ratios 163, 165, and 167 in a 9:6:1 ratio [32].

The aminopyridine fragment at mass-to-charge ratio 94 represents another characteristic fragment, formed through loss of the entire dichlorophenyl moiety [34] [36]. This fragment confirms the presence of the aminopyridine structural unit [36].

Low-mass fragments include chlorine-containing species at mass-to-charge ratios 35 and 37, corresponding to chlorine radicals, and various small aromatic fragments derived from ring cleavage processes [34].

Fragment Ion (m/z)CompositionFormation PathwayRelative Intensity
239/241/243[M]- ⁺molecular ionlow-medium
204[M-Cl]⁺chlorine lossmedium
212[M-HCN]⁺hydrogen cyanide losslow
163/165/167dichlorophenyl⁺C-C bond cleavagehigh (base peak)
188[M-Cl-NH₂]⁺consecutive fragmentationlow
94aminopyridine⁺phenyl ring lossmedium
35/37Cl-chlorine radicallow

The mass spectrometric fragmentation pattern of 6-(2,4-Dichlorophenyl)pyridin-3-amine provides unambiguous structural confirmation through the characteristic isotope pattern of the molecular ion and the predictable fragmentation pathways typical of chlorinated aromatic amines [34] [31] [35].

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Dates

Last modified: 08-16-2023

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